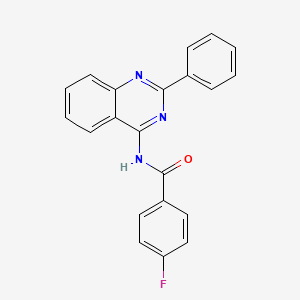
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal species. This research highlights the compound's potential in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Anticancer Activity
Zhang et al. (2021) explored 3-methylquinazolinone derivatives as EGFR inhibitors, showing enhanced antiproliferative activities against tumor cells. This suggests the utility of such compounds in cancer therapy, particularly in designing novel anti-cancer drugs (Zhang et al., 2021).
Fluorinated Heterocycles in Industry
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, underscoring the importance of fluorine in pharmaceutical and agrochemical industries. This study demonstrates the synthetic utility of fluorine-containing compounds in creating diverse heterocyclic structures (Wu et al., 2017).
Antibacterial Quinolones
Kuramoto et al. (2003) discovered potent antibacterial activities in 8-chloroquinolone derivatives, particularly against resistant bacterial strains, suggesting the potential of fluorinated compounds in developing new antibiotics (Kuramoto et al., 2003).
Imaging Applications
Tu et al. (2007) synthesized fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of fluorinated compounds in diagnostic imaging and cancer research (Tu et al., 2007).
Orientations Futures
The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.
Propriétés
IUPAC Name |
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESLFCLAFQWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
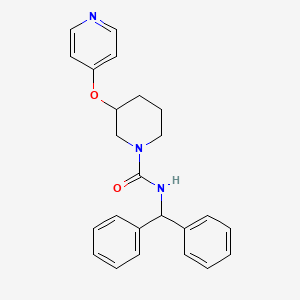
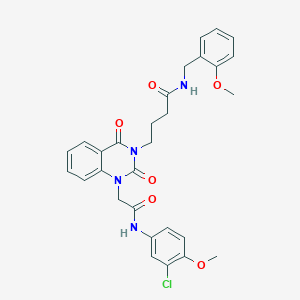
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
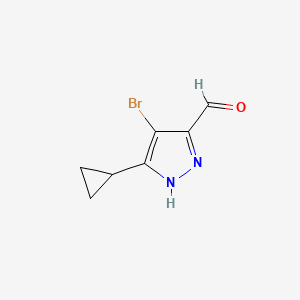


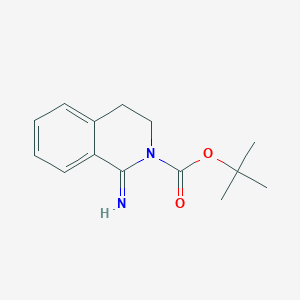
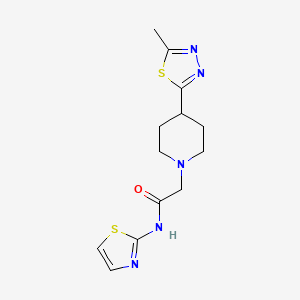
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)
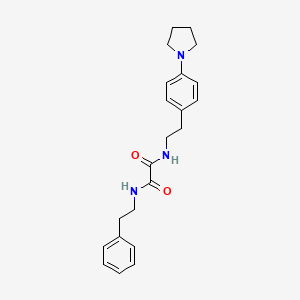

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)